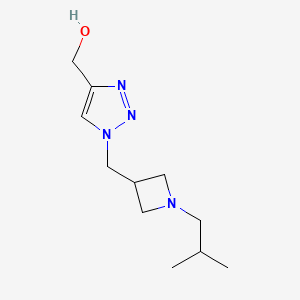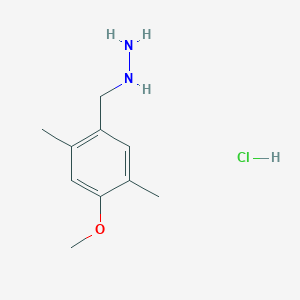dimethylsilane](/img/structure/B13347477.png)
[2-(3-Bromopropoxy)ethoxy](tert-butyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromopropoxy)ethoxydimethylsilane: is a chemical compound with the molecular formula C11H25BrO2Si and a molecular weight of 297.3 g/mol . It is a bromo silyl ether, often used in organic synthesis to introduce propanol functionality to various pharmaceuticals . This compound is known for its versatility in chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromopropoxy)ethoxydimethylsilane typically involves the reaction of 3-bromo-1-propanol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often stabilized with sodium carbonate to prevent decomposition .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 2-(3-Bromopropoxy)ethoxydimethylsilane can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or aldehydes.
Common Reagents and Conditions:
Nucleophiles: Such as or for substitution reactions.
Oxidizing Agents: Such as or for oxidation reactions.
Major Products:
Substituted Silyl Ethers: Formed from substitution reactions.
Alcohols and Aldehydes: Formed from oxidation reactions.
Scientific Research Applications
Chemistry:
- Used as an alkylating agent in the synthesis of various organic compounds .
- Employed in the preparation of silyl-protected intermediates in organic synthesis .
Biology and Medicine:
- Utilized in the synthesis of pharmaceuticals that require propanol functionality .
- Acts as a reagent in the preparation of biologically active molecules .
Industry:
Mechanism of Action
The mechanism of action of 2-(3-Bromopropoxy)ethoxydimethylsilane involves its ability to act as an alkylating agent . The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-heteroatom bonds . This property makes it valuable in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Comparison:
- 2-(3-Bromopropoxy)ethoxydimethylsilane has an additional ethoxy group compared to (3-Bromopropoxy)-tert-butyldimethylsilane , which provides it with unique reactivity and applications .
- (2-Bromoethoxy)-tert-butyldimethylsilane has a shorter carbon chain, which may affect its reactivity and the types of reactions it can undergo .
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C11H25BrO2Si |
|---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
2-(3-bromopropoxy)ethoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C11H25BrO2Si/c1-11(2,3)15(4,5)14-10-9-13-8-6-7-12/h6-10H2,1-5H3 |
InChI Key |
RHZCUJSNCLIKOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13347397.png)

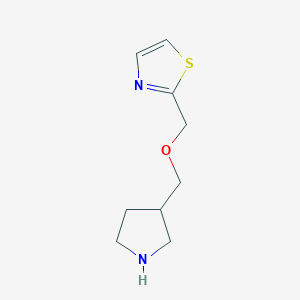
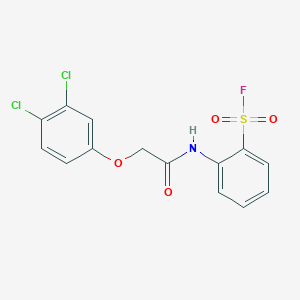
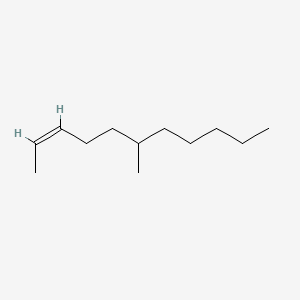

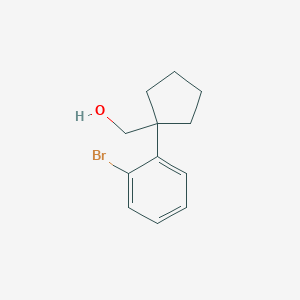
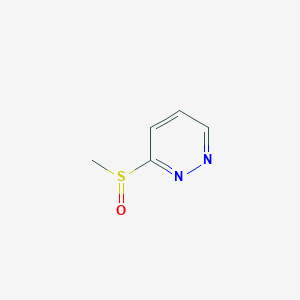
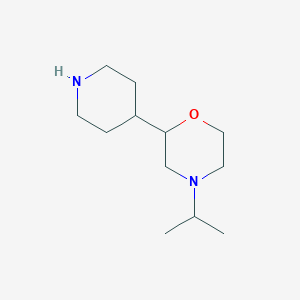
![3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde](/img/structure/B13347451.png)
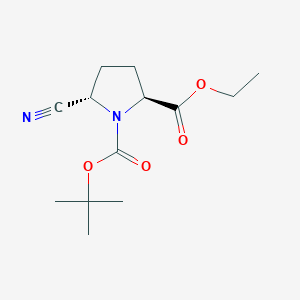
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine](/img/structure/B13347456.png)
